molecular formula C16H16BrN3O2 B2839765 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone CAS No. 1903042-58-9

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Cat. No.: B2839765
CAS No.: 1903042-58-9
M. Wt: 362.227
InChI Key: YQWJPBHOMWDXDM-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone: is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone apart is its combination of a pyrrolidine ring with bromopyridine and methylpyridine groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-11-13(4-2-7-18-11)16(21)20-9-6-12(10-20)22-15-14(17)5-3-8-19-15/h2-5,7-8,12H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWJPBHOMWDXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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